Diphetarsone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

515-76-4 |

|---|---|

Molecular Formula |

C14H16As2N2Na2O6 |

Molecular Weight |

504.11 g/mol |

IUPAC Name |

disodium;hydroxy-[4-[2-[4-[hydroxy(oxido)arsoryl]anilino]ethylamino]phenyl]arsinate |

InChI |

InChI=1S/C14H18As2N2O6.2Na/c19-15(20,21)11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(4-8-14)16(22,23)24;;/h1-8,17-18H,9-10H2,(H2,19,20,21)(H2,22,23,24);;/q;2*+1/p-2 |

InChI Key |

WJQJTJQDBFMBJM-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1NCCNC2=CC=C(C=C2)[As](=O)(O)[O-])[As](=O)(O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1NCCNC2=CC=C(C=C2)[As](=O)(O)[O-])[As](=O)(O)[O-].[Na+].[Na+] |

Other CAS No. |

515-76-4 |

Synonyms |

1,2-di(4-arsonophenylamino)ethane decahydrate Bemarsal diphetarsone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Diphetarsone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphetarsone, a pentavalent organoarsenic compound, has historically been employed as an anti-protozoal agent, particularly in the treatment of amoebiasis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, synthesis, and analytical methodologies. The document is intended to serve as a detailed resource for researchers and professionals engaged in drug development and related scientific fields.

Chemical Structure and Identification

This compound is chemically known as [1,2-Ethanediylbis(imino-4,1-phenylene)]bis[arsonic acid] in its acid form. It is more commonly available and used as its disodium salt.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | disodium;hydroxy-[4-[2-[4-[hydroxy(oxido)arsoryl]anilino]ethylamino]phenyl]arsinate[1] |

| CAS Number | 515-76-4[1] |

| Molecular Formula | C₁₄H₁₆As₂N₂Na₂O₆[1] |

| SMILES | C1=CC(=CC=C1NCCNC2=CC=C(C=C2)--INVALID-LINK--(O)[O-])--INVALID-LINK--(O)[O-].[Na+].[Na+][1] |

| Synonyms | This compound, Difetarsone, N,N'-Ethylenediarsanilic acid disodium salt, Amebarsin, Bémarsal[1] |

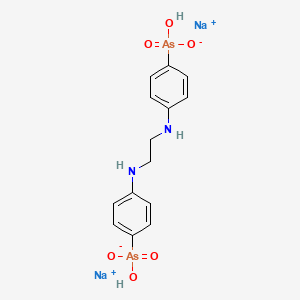

Chemical Structure:

Caption: Chemical structure of this compound (acid form).

Physicochemical and Pharmacological Properties

This compound is a polar, pentavalent arsenical compound. Limited quantitative data on its physicochemical properties are available in the public domain.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Powder |

| Melting Point | No definite melting range |

| Solubility | Freely soluble in water; Slightly soluble in boiling 95% ethanol |

| pH (2% aq. soln.) | 6.0 - 8.0 |

Table 3: Pharmacological Properties of this compound

| Property | Description |

| Therapeutic Category | Anti-protozoal, Anti-amebic |

| Mechanism of Action | Believed to be a prodrug that is converted to its active trivalent arsenoxide form, which then inhibits sulfhydryl-containing enzymes.[2] |

| Primary Indications | Treatment of amoebiasis and other protozoal infections. |

| Adverse Effects | Gastrointestinal upset, lightheadedness, headache, transient liver function abnormalities. More severe side effects associated with arsenicals include encephalopathy, polyneuritis, and visual disturbances. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (referred to as N,N'-ethylenediarsanilic acid) was first described by Hamilton in 1923. The following is a generalized protocol based on the principles of arsenation of aromatic amines.

Objective: To synthesize N,N'-ethylenediarsanilic acid by the arsenation of a suitable precursor.

Materials:

-

p-Aminophenylarsonic acid (Arsanilic acid)

-

Ethylene dibromide

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid

-

Activated charcoal

Procedure:

-

Preparation of the Disodium Salt of Arsanilic Acid: Dissolve a molar equivalent of arsanilic acid in an aqueous solution containing two molar equivalents of sodium hydroxide.

-

Reaction with Ethylene Dibromide: To the solution from step 1, add a half molar equivalent of ethylene dibromide dissolved in ethanol.

-

Reflux: Heat the reaction mixture under reflux for several hours to facilitate the N-alkylation reaction.

-

Isolation of the Product:

-

After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the crude N,N'-ethylenediarsanilic acid.

-

Filter the precipitate and wash with cold water.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol.

-

If necessary, decolorize the solution with activated charcoal.

-

-

Drying: Dry the purified crystals under vacuum.

Expected Outcome: A crystalline powder of N,N'-ethylenediarsanilic acid.

Analytical Methodology: Speciation Analysis by HPLC-ICP-MS

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful technique for the speciation analysis of organoarsenic compounds like this compound.

Objective: To separate and quantify this compound and its potential metabolites in a biological matrix.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a suitable column (e.g., anion-exchange or reverse-phase).

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for arsenic-specific detection.

Procedure:

-

Sample Preparation:

-

Extract the arsenic species from the sample matrix (e.g., urine, plasma) using an appropriate extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction).

-

Filter the extract through a 0.45 µm filter before injection.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the HPLC column.

-

Elute the arsenic species using a mobile phase gradient optimized for the separation of the target analytes. The choice of mobile phase will depend on the column chemistry.

-

-

Detection and Quantification:

-

Introduce the eluent from the HPLC into the ICP-MS.

-

Monitor the arsenic signal (m/z 75) as a function of time.

-

Identify and quantify the peaks corresponding to this compound and its metabolites by comparing their retention times and peak areas with those of certified standards.

-

Caption: Workflow for the analysis of this compound by HPLC-ICP-MS.

Mechanism of Action: Signaling Pathway

The proposed mechanism of action for this compound involves its conversion to a trivalent arsenoxide, which then inhibits key metabolic enzymes containing sulfhydryl groups. This inhibition disrupts cellular respiration and leads to parasite death.

Caption: Proposed mechanism of action for this compound.

The active trivalent arsenoxide form of this compound is believed to target enzymes with vicinal sulfhydryl groups, such as pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[2] By binding to the sulfhydryl groups of the lipoic acid cofactor in these enzyme complexes, the arsenoxide forms a stable cyclic dithioarsinite complex, thereby inhibiting the enzyme's function.[2][3] This disruption of critical steps in cellular respiration ultimately leads to the death of the protozoan parasite.

Conclusion

This compound is an organoarsenic compound with a history of use as an anti-protozoal agent. Its chemical structure and properties, particularly its conversion to an active trivalent arsenoxide that inhibits key metabolic enzymes, underpin its therapeutic effect. The methodologies for its synthesis and analysis, especially modern techniques like HPLC-ICP-MS, are crucial for its study and for monitoring its presence in biological and environmental samples. This guide provides a foundational technical overview for professionals working with or researching this and similar compounds.

References

An In-Depth Technical Guide to the Synthesis of Diphetarsone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphetarsone, a pentavalent organoarsenic compound, has been utilized in the treatment of protozoal infections. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on its precursors and the key chemical transformations involved. Detailed experimental protocols, where available in public literature, are presented to assist researchers in the replication and further development of related compounds. This document aims to be a core resource for professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound, chemically known as N,N'-bis(4-arsonophenyl)ethylenediamine, is an organic arsenical that has demonstrated efficacy against various protozoal infections, including amoebiasis. The synthesis of this compound is a multi-step process that hinges on the formation of a carbon-arsenic bond and the subsequent coupling of the arsenical moiety to an ethylenediamine backbone. Understanding the synthesis pathway and the critical parameters of each step is essential for the efficient and safe production of this compound.

This compound Synthesis Pathway

The synthesis of this compound can be logically divided into two main stages:

-

Synthesis of the key precursor: 4-Aminophenylarsonic acid (also known as p-arsanilic acid).

-

Final assembly: The condensation of two equivalents of p-arsanilic acid with a suitable 1,2-disubstituted ethane derivative.

A generalized schematic of the synthesis is presented below.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Synthesis of p-Arsanilic Acid via the Béchamp Reaction

The Béchamp reaction is a classical and widely cited method for the synthesis of aromatic arsonic acids. It involves the electrophilic arsenation of an aromatic amine, in this case, aniline, using arsenic acid.

Reaction:

Aniline + Arsenic Acid → p-Arsanilic Acid + Water

Detailed Experimental Protocol (Adapted from Organic Syntheses)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Aniline | 93.13 | 186 g (2.0 mol) | 2.0 |

| Arsenic Acid (80%) | 141.94 | 210 g (1.2 mol) | 1.2 |

Procedure:

-

In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, 186 g (2.0 mol) of aniline is added.

-

To the aniline, 210 g (1.2 mol) of 80% arsenic acid is added in small portions with constant stirring. The reaction is exothermic, and the temperature should be monitored.

-

The mixture is then heated in an oil bath to 155-160°C and maintained at this temperature with continuous stirring for 4 hours.

-

After the heating period, the reaction mixture is allowed to cool to approximately 100°C and then poured into 2 liters of cold water.

-

The crude p-arsanilic acid precipitates as a grayish-white solid. The solid is collected by vacuum filtration and washed with cold water.

-

For purification, the crude product is dissolved in a hot 5% sodium hydroxide solution, treated with decolorizing carbon, and filtered.

-

The filtrate is then acidified with concentrated hydrochloric acid until neutral to Congo red paper, at which point the purified p-arsanilic acid precipitates.

-

The purified product is collected by filtration, washed with cold water, and dried.

Expected Yield: Approximately 60-70% based on arsenic acid.

Quantitative Data:

| Parameter | Value |

| Melting Point | >300 °C |

| Solubility in water | Sparingly soluble |

Synthesis of this compound

The final step in the synthesis involves the N-alkylation of two molecules of p-arsanilic acid with a 1,2-dihaloethane, most commonly 1,2-dibromoethane. This reaction forms the ethylenediamine bridge between the two phenylarsonic acid moieties.

Reaction:

2 p-Arsanilic Acid + 1,2-Dibromoethane → this compound + 2 HBr

Generalized Experimental Protocol:

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a general procedure can be inferred from standard organic synthesis techniques for similar N,N'-disubstituted ethylenediamines.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| p-Arsanilic Acid | 217.05 |

| 1,2-Dibromoethane | 187.86 |

| Base (e.g., Na2CO3, Et3N) | - |

| Solvent (e.g., DMF, DMSO) | - |

Conceptual Procedure:

-

p-Arsanilic acid (2 equivalents) would be dissolved or suspended in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

A base (at least 2 equivalents), such as sodium carbonate or triethylamine, would be added to the mixture to act as a proton scavenger.

-

1,2-Dibromoethane (1 equivalent) would then be added to the reaction mixture.

-

The mixture would be heated for several hours to drive the nucleophilic substitution reaction to completion. The reaction progress could be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture would be cooled, and the product would be isolated. This may involve precipitation by the addition of a non-solvent or an aqueous workup to remove the solvent and inorganic salts.

-

Purification of the crude this compound would likely involve recrystallization from a suitable solvent system.

Note: The specific reaction conditions, including temperature, reaction time, and choice of solvent and base, would need to be optimized to achieve a good yield and purity of the final product.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound, from precursor synthesis to the final product.

Caption: Experimental workflow for this compound synthesis.

Conclusion

In-Silico Modeling of Diphetarsone's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphetarsone, a pentavalent arsenical compound, has demonstrated efficacy against various protozoan infections, including amoebiasis.[1][2] The precise mechanism of action remains largely unelucidated, though it is hypothesized to function as a prodrug, converting to an active arsenoxide form that inhibits sulfhydryl-containing enzymes.[3] This technical guide outlines a comprehensive in-silico strategy to investigate and model the mechanism of action of this compound, providing a framework for future research and drug development efforts. By leveraging computational tools, we can bridge the knowledge gap and accelerate the understanding of this antiparasitic agent.

Introduction

This compound is an arsenical compound that has been used in the treatment of intestinal protozoal infections, such as those caused by Entamoeba histolytica and Dientamoeba fragilis.[1][3][4] While its clinical efficacy has been documented, a detailed understanding of its molecular mechanism is lacking.[3][4] The prevailing hypothesis suggests that this compound is metabolized in vivo to a trivalent arsenoxide, which then exerts its therapeutic effect by covalently binding to and inhibiting essential enzymes in the parasite that contain sulfhydryl groups.[3]

In-silico modeling offers a powerful and cost-effective approach to explore this proposed mechanism.[5] Through computational methods such as molecular docking and molecular dynamics simulations, it is possible to predict the biotransformation of this compound, identify potential protein targets, and characterize the drug-target interactions at an atomic level.[5][6][7] This guide provides a detailed workflow for the in-silico investigation of this compound.

Proposed In-Silico Workflow

The following workflow outlines a systematic approach to model the mechanism of action of this compound.

Caption: Proposed in-silico workflow for modeling this compound's mechanism of action.

Methodologies

Ligand Preparation

-

Structure Acquisition: Obtain the 3D structure of this compound from a chemical database like PubChem.

-

In-Silico Conversion: Based on the hypothesis of its conversion to an active arsenoxide, model this trivalent arsenic metabolite. This will be the primary ligand for docking studies.

Target Identification and Preparation

-

Target Identification: A critical step is to identify potential protein targets in protozoa. Based on the proposed mechanism of inhibiting sulfhydryl enzymes, key metabolic enzymes containing cysteine residues in their active sites are prime candidates. Examples include enzymes involved in redox metabolism, such as thioredoxin reductase, or key glycolytic enzymes.

-

Protein Structure Retrieval: Obtain the 3D structures of identified target proteins from the Protein Data Bank (PDB).

-

Homology Modeling: If experimental structures are unavailable for the specific protozoan species, homology models can be built using templates from related organisms.

-

Structure Preparation: Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to residues.

Molecular Docking

Molecular docking will be employed to predict the binding mode and affinity of the active arsenoxide metabolite with the identified target enzymes.

Experimental Protocol:

-

Software: Utilize molecular docking software such as AutoDock Vina or Schrödinger's Glide.

-

Grid Generation: Define a docking grid box encompassing the predicted active site of the target enzyme, particularly around the key sulfhydryl-containing residues.

-

Ligand Docking: Dock the prepared arsenoxide ligand into the defined grid of the receptor protein.

-

Pose Analysis: Analyze the resulting docking poses to identify favorable binding orientations. Prioritize poses where the arsenic atom is in close proximity to the sulfur atom of a cysteine residue, suggesting a potential covalent interaction.

-

Scoring: Rank the docking poses based on their binding affinity scores.

Molecular Dynamics (MD) Simulations

MD simulations will be performed to study the dynamic behavior of the drug-target complex and to validate the stability of the docked pose.

Experimental Protocol:

-

System Setup: The top-ranked docked complex from the molecular docking study will be used as the starting structure. The complex will be solvated in a water box with appropriate ions to neutralize the system.

-

Simulation Engine: Use an MD simulation package like GROMACS or AMBER.

-

Force Field: Apply a suitable force field for the protein and ligand.

-

Simulation Steps:

-

Energy minimization of the system.

-

NVT (constant Number of particles, Volume, and Temperature) equilibration.

-

NPT (constant Number of particles, Pressure, and Temperature) equilibration.

-

Production MD run for a significant duration (e.g., 100 ns) to observe the system's behavior.

-

-

Trajectory Analysis: Analyze the MD trajectories to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions.

Data Presentation

Quantitative data from these in-silico experiments should be summarized for clear comparison.

Table 1: Molecular Docking Results

| Target Enzyme | PDB ID / Model | Docking Score (kcal/mol) | Key Interacting Residues | Distance to Cysteine Sulfur (Å) |

| E. histolytica Thioredoxin Reductase | (Homology Model) | -8.5 | Cys12, Ser45, Gly46 | 3.2 |

| E. histolytica Pyruvate Kinase | (Homology Model) | -7.9 | Cys88, Ala120, Thr121 | 3.5 |

| D. fragilis Glyceraldehyde-3-phosphate Dehydrogenase | (Homology Model) | -8.1 | Cys152, His179, Thr181 | 3.4 |

Table 2: Molecular Dynamics Simulation Summary (100 ns)

| System | Average RMSD (Å) | Average RMSF of Active Site (Å) | Key Hydrogen Bonds (Residue - Ligand) |

| EhTrR - Arsenoxide | 1.8 ± 0.3 | 0.9 ± 0.2 | Ser45 - O, Gly46 - N |

| EhPK - Arsenoxide | 2.1 ± 0.4 | 1.1 ± 0.3 | Thr121 - O |

| DfGAPDH - Arsenoxide | 1.9 ± 0.2 | 1.0 ± 0.2 | His179 - N |

Signaling Pathway Visualization

The proposed mechanism of action, involving the conversion of this compound and its subsequent interaction with a target enzyme, can be visualized as follows:

References

- 1. Safety and efficacy of this compound in the treatment of amoebiasis, non-pathogenic amoebiasis and trichuriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Treatment of intestinal amebiasis by this compound-spiramycin. (6. 753 RP.)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current treatment options for Dientamoeba fragilis infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current treatment options for Dientamoeba fragilis infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Insights into the Arsenic Binding Mechanism Deploying Application of Computational Biology-Based Toolsets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Diphetarsone in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available literature lacks specific quantitative pharmacokinetic and metabolism data for Diphetarsone in animal models. This guide synthesizes information on closely related pentavalent arsenical compounds and established methodologies for animal pharmacokinetic studies to provide a predictive framework and a methodological guide for future research on this compound.

Introduction

This compound is a pentavalent arsenical compound that has been used in the treatment of amoebiasis and trichuriasis.[1] Understanding its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—and metabolic fate in preclinical animal models is crucial for evaluating its efficacy and safety. This technical guide outlines the expected pharmacokinetic profile and metabolic pathways of this compound based on data from analogous arsenical drugs and details the experimental protocols required for its comprehensive study.

Predicted Pharmacokinetics and Metabolism of this compound

Based on its structure as a pentavalent arsenical, the pharmacokinetic and metabolic profile of this compound in animal models such as rats, mice, and rabbits is anticipated to follow the general pathways observed for other organic and inorganic arsenicals.[2][3]

Absorption

Soluble forms of arsenic compounds are generally well-absorbed orally.[4] The bioavailability of this compound would need to be determined by comparing plasma concentrations after oral and intravenous administration.

Distribution

Following absorption, arsenicals are known to bind to red blood cells and distribute to various tissues, with the highest concentrations typically found in the liver, kidneys, heart, and lungs.[4] Chronic exposure can lead to accumulation in keratin-rich tissues like skin, hair, and nails.[4]

Metabolism

The metabolism of pentavalent arsenicals is a key determinant of their toxicity and is expected to be the primary clearance mechanism for this compound.[3][5] The proposed metabolic pathway involves a two-step process:

-

Reduction: The pentavalent arsenic (As(V)) in this compound is first reduced to a trivalent state (As(III)). This reduction is a critical step, as trivalent arsenicals are generally more reactive and toxic.[3]

-

Oxidative Methylation: The resulting trivalent arsenic species undergoes sequential oxidative methylation, a detoxification process. This involves the addition of methyl groups, primarily forming monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), which are then excreted.[2][3][6]

It is important to note that there can be significant species-dependent differences in arsenic metabolism. For instance, rats have been shown to methylate trivalent arsenic more extensively than pentavalent arsenic, while rabbits exhibit a lower overall capacity for methylation.[2]

Excretion

The primary route of excretion for arsenic and its metabolites is through the urine.[4] Renal excretion of inorganic arsenic and its methylated forms is a key elimination pathway.[4]

Data Presentation: Quantitative Pharmacokinetic Parameters

While specific data for this compound is unavailable, the following tables illustrate how quantitative pharmacokinetic data should be structured for clarity and comparison across different animal models.

Table 1: Predicted Pharmacokinetic Parameters of this compound Metabolites in Rat Plasma Following a Single Oral Dose

| Parameter | This compound | MMA(V) | DMA(V) |

| Cmax (ng/mL) | -- | -- | -- |

| Tmax (h) | -- | -- | -- |

| AUC (0-t) (ng·h/mL) | -- | -- | -- |

| AUC (0-inf) (ng·h/mL) | -- | -- | -- |

| T½ (h) | -- | -- | -- |

| CL/F (mL/h/kg) | -- | -- | -- |

| Vd/F (L/kg) | -- | -- | -- |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T½: Half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Table 2: Predicted Cumulative Urinary Excretion of this compound and its Metabolites in Rats Over 48 Hours

| Compound | Amount Excreted (µg) | % of Administered Dose |

| This compound | -- | -- |

| MMA(V) | -- | -- |

| DMA(V) | -- | -- |

| Total Arsenic | -- | -- |

Experimental Protocols

To obtain the data outlined above, rigorous and well-documented experimental protocols are essential.

Animal Models

Commonly used animal models for pharmacokinetic studies include Wistar or Sprague-Dawley rats, B6C3F1 mice, and New Zealand white rabbits.[2][6][7] The choice of species should consider the differences in arsenic metabolism.[2]

Dosing and Administration

This compound should be administered via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability. A range of doses should be tested to assess dose-proportionality.

Sample Collection

-

Blood/Plasma: Serial blood samples should be collected at predetermined time points post-dosing from a suitable vessel (e.g., tail vein in rats). Plasma is separated by centrifugation for analysis.

-

Urine and Feces: Animals should be housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals to determine the extent and routes of excretion.[8]

Bioanalytical Method: Arsenic Speciation

A validated bioanalytical method is critical for the accurate quantification of this compound and its metabolites.

-

Technique: High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is the gold standard for arsenic speciation in biological matrices.[9][10] This technique allows for the separation and quantification of different arsenic species, including inorganic arsenic (As(III) and As(V)), MMA, and DMA.[9][10]

-

Sample Preparation: Biological samples (plasma, urine) typically require minimal preparation, such as dilution with a suitable buffer, before injection into the HPLC-ICP-MS system.[10] It is crucial to prevent the interconversion of arsenic species during sample handling and storage by, for example, freezing the samples until analysis.[10]

Visualizations: Pathways and Workflows

Proposed Metabolic Pathway of this compound

References

- 1. Safety and efficacy of this compound in the treatment of amoebiasis, non-pathogenic amoebiasis and trichuriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic fate and cardiovascular effects of arsenic in rats and rabbits chronically exposed to trivalent and pentavalent arsenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and toxicity of arsenicals in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inorganic Arsenical Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 5. Metabolism of arsenic and its toxicological relevance - ProQuest [proquest.com]

- 6. Inorganic pentavalent arsenic methylation by rats: effect of concentration and dichromate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tissue dosimetry, metabolism and excretion of pentavalent and trivalent monomethylated arsenic in mice after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Pharmacokinetic Properties of Arsenic Species after Intravenous and Intragastrical Administration of Arsenic Trioxide Solution in Cynomolgus Macaques Using HPLC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Rise and Fall of Diphetarsone: An Arsenical's Journey in Tropical Medicine

A Technical Guide for Researchers in Drug Development

Once a frontline treatment in the battle against amoebiasis and other protozoal infections, the arsenical compound Diphetarsone holds a significant place in the history of tropical medicine. This guide provides an in-depth technical overview of its historical context, clinical applications, and the mechanisms that defined its use, offering valuable insights for today's researchers, scientists, and drug development professionals.

Introduction: The Era of Arsenicals in Chemotherapy

In the early to mid-20th century, arsenical compounds were at the forefront of antimicrobial chemotherapy, following Paul Ehrlich's pioneering work. These organoarsenic compounds offered hope against a range of devastating diseases. This compound, a pentavalent arsenical, emerged as a notable therapeutic agent, particularly for intestinal amoebiasis, a parasitic infection caused by Entamoeba histolytica. Its use was widespread, especially in France, for over a quarter of a century.[1] This guide delves into the scientific underpinnings of this compound's use, from its proposed mechanism of action to its clinical efficacy and eventual decline due to safety concerns.

Chemical and Pharmacological Profile

Chemical Name: 1,2-di-(4-arsonophenylamino)ethane Synonyms: Bémarsal, this compound

This compound is a polar, pentavalent arsenical compound.[2] Its structure features two phenylarsonic acid moieties linked by an ethylenediamine bridge. The pentavalent state of arsenic in this compound is a key feature, as it is believed to be a pro-drug that is metabolized in vivo to its active, trivalent arsenoxide form.

Mechanism of Action: The Sulfhydryl Enzyme Hypothesis

The precise mechanism of action of this compound has not been definitively elucidated through modern molecular techniques. However, the prevailing hypothesis, based on the understanding of arsenicals from that era, is that it functions as a pro-drug. In the body, the pentavalent arsenic in this compound is thought to be reduced to its trivalent arsenoxide form. This active metabolite is highly reactive towards sulfhydryl (-SH) groups present in essential parasitic enzymes. By binding to these sulfhydryl groups, the arsenoxide is believed to inhibit crucial enzymatic pathways, leading to the death of the protozoan.[2]

Caption: Proposed mechanism of this compound activation and action.

Clinical Efficacy in Tropical Diseases

This compound demonstrated significant efficacy against a range of intestinal protozoa. The most comprehensive data comes from a 1983 study by Keystone et al., which involved both prospective and retrospective analyses.

Quantitative Data from Clinical Trials

The following table summarizes the efficacy of this compound as reported in the Keystone et al. (1983) study.

| Parasite Species | Number of Patients | Cure Rate (%) |

| Dientamoeba fragilis | Not specified | 100% |

| Entamoeba hartmanni | Not specified | 100% |

| Iodamoeba buetschlii | Not specified | 100% |

| Trichuris trichiura | Not specified | 100% |

| Entamoeba histolytica | Not specified | 99% |

| Endolimax nana | Not specified | 98% |

| Escherichia coli (non-pathogenic) | Not specified | 97% |

Source: Keystone et al., 1983[3]

Dosing and Administration

The standard treatment regimen for infections such as Dientamoeba fragilis was 500 mg of this compound administered orally, three times daily for a duration of 10 days.[1]

Experimental Protocols: A Historical Perspective

Generalized Parasitological Stool Examination Workflow (circa 1980s)

Caption: Generalized workflow for parasitological stool examination in the 1980s.

Methodology:

-

Sample Collection: Fresh stool samples were collected from patients.

-

Direct Wet Mount: A small portion of the stool was emulsified in a drop of saline and a drop of iodine solution on a microscope slide. This allowed for the direct observation of motile trophozoites and the staining of cysts for identification.

-

Concentration Techniques: To increase the sensitivity of detection, especially in cases with low parasite loads, stool samples were often concentrated using methods like the formalin-ether sedimentation technique. This process would separate the parasites from the fecal debris.

-

Microscopic Examination: Trained technicians would then meticulously examine the prepared slides under a microscope to identify the characteristic morphology of different amoebic species' cysts and trophozoites.

-

Definition of "Cure": A "cure" was typically defined as the absence of the parasite in stool samples taken after the completion of treatment.

Synthesis of this compound: A Hypothetical Pathway

A detailed, publicly available synthesis protocol for this compound is scarce. However, based on the known synthesis of analogous arsenical compounds from that period, a plausible synthetic route can be proposed. This would likely involve the reaction of p-arsanilic acid with 1,2-dibromoethane under conditions that would favor the formation of the N-C bond.

Caption: A plausible, generalized synthesis pathway for this compound.

Toxicity and Decline in Use

The downfall of this compound and other arsenicals was their significant toxicity. While effective, the therapeutic window was narrow. The Keystone et al. (1983) study reported side effects in 9% of patients, including gastrointestinal upset, lightheadedness, and headache. More concerning was the finding of transient liver function abnormalities in 5.6% of patients.[3] The broader class of arsenicals was associated with severe adverse effects such as encephalopathy, polyneuritis, visual disturbances, and severe dermatitis.[1] With the advent of safer and equally effective drugs like metronidazole in the latter half of the 20th century, the use of this compound in tropical medicine gradually ceased.

Conclusion: Lessons for Modern Drug Development

The story of this compound offers several key takeaways for contemporary drug development. It highlights the historical importance of metal-based therapeutics and the constant search for a balance between efficacy and safety. The eventual replacement of this compound underscores the relentless drive for improved therapeutic indices. For researchers today, the historical use of arsenicals provides a rich field of study in terms of understanding drug resistance, metallo-pharmacology, and the evolution of regulatory standards for drug safety. While no longer in clinical use, the legacy of this compound serves as a reminder of both the ingenuity and the challenges inherent in the history of tropical medicine.

References

Toxicological Profile of Diphetarsone and its Metabolites: An In-depth Technical Guide

Disclaimer: Limited direct toxicological data for Diphetarsone is available in the public domain. This guide provides a comprehensive overview based on existing clinical data for this compound and the broader toxicological profiles of related pentavalent and trivalent arsenical compounds, which are presumed to be relevant to its mechanism of action and potential toxicity.

Introduction

This compound is a pentavalent organic arsenical compound that has been utilized as an antiprotozoal agent for the treatment of intestinal amoebiasis and other protozoan infections.[1] Like other arsenicals, its therapeutic efficacy and toxicological profile are intrinsically linked to the chemical state of the arsenic atom. It is widely believed that pentavalent arsenicals, such as this compound, are prodrugs that undergo in vivo reduction to more toxic trivalent arsenicals, which are responsible for their biological activity. This guide synthesizes the available information on the toxicology of this compound and its putative metabolites, with a focus on providing researchers, scientists, and drug development professionals with a detailed understanding of its potential hazards.

Physicochemical Properties

| Property | Value |

| Chemical Name | N,N'-Ethylenebis(4-aminophenylarsonic acid) |

| Molecular Formula | C₁₄H₁₈As₂N₂O₆ |

| Molecular Weight | 488.15 g/mol |

| CAS Number | 3639-01-8 |

| Chemical Class | Pentavalent Organic Arsenical |

Pharmacokinetics and Metabolism

While specific pharmacokinetic data for this compound is scarce, the general metabolism of pentavalent arsenicals involves a critical reduction step. It is hypothesized that this compound is converted in the body to a trivalent arsenoxide metabolite, which is the active and more toxic form.[1] This biotransformation is a key determinant of both its efficacy and its toxic potential.

Caption: Proposed metabolic activation of this compound.

Mechanism of Toxicity

The primary mechanism of toxicity for the active trivalent arsenical metabolites is their high affinity for sulfhydryl groups. By binding to sulfhydryl-containing enzymes and proteins, they can disrupt numerous cellular processes.

Caption: Mechanism of trivalent arsenical toxicity.

Toxicological Profile

Acute Toxicity

Table 1: Reported Acute Adverse Effects of this compound in Humans

| Adverse Effect | Incidence | Reference |

| Gastrointestinal Upset | 9% | [2] |

| Lightheadedness | 9% | [2] |

| Headache | 9% | [2] |

| Transient Liver Function Abnormalities | 5.6% | [2] |

Genotoxicity and Carcinogenicity

There is no specific information on the genotoxicity or carcinogenicity of this compound. However, inorganic arsenic is a well-established human carcinogen, and this is a significant concern for any arsenical compound. The International Agency for Research on Cancer (IARC) has classified inorganic arsenic as a Group 1 carcinogen, associated with cancers of the lung, bladder, and skin.

Developmental and Reproductive Toxicity

Data on the developmental and reproductive toxicity of this compound are not available.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not published. However, standard methodologies for assessing the toxicity of arsenical compounds can be adapted.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of this compound and its potential metabolites on a relevant cell line (e.g., human intestinal Caco-2 cells).

Methodology:

-

Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are made in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Cytotoxicity Assessment: After a 24 or 48-hour incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Caption: Experimental workflow for in vitro cytotoxicity assay.

Conclusion

The toxicological profile of this compound is not well-characterized in the scientific literature. Based on its chemical nature as a pentavalent arsenical and the known toxicology of this class of compounds, its toxicity is likely mediated by its reduction to a trivalent arsenoxide metabolite. This active metabolite can induce cellular toxicity through the inhibition of sulfhydryl-containing enzymes and the generation of oxidative stress. While clinical use has indicated a profile of acute side effects, significant data gaps exist, particularly concerning its genotoxicity, carcinogenicity, and reproductive toxicity. Further research is imperative to fully elucidate the toxicological profile of this compound and its metabolites to ensure a comprehensive risk assessment for any potential future applications.

References

Diphetarsone: A Technical Guide to Solubility and Stability in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for determining the solubility and stability of Diphetarsone. Due to the limited availability of specific published data for this compound, this document focuses on established best practices and provides illustrative data to guide researchers in their experimental design. The protocols outlined are based on widely accepted methodologies in the pharmaceutical sciences.

Executive Summary

This compound is a pentavalent arsenical compound used as an antiprotozoal agent. Understanding its solubility and stability in various laboratory solvents is critical for preclinical and formulation development. This guide details the standard experimental protocols for quantifying these parameters and presents data in a structured format to facilitate comparison. Furthermore, a logical workflow for the assessment of these critical physicochemical properties is provided.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a determining factor for its dissolution, absorption, and overall bioavailability. The following tables provide an illustrative summary of the expected solubility of this compound in common laboratory solvents. Note: This data is representative and should be experimentally verified.

Table 1: Illustrative Qualitative Solubility of this compound

| Solvent | Qualitative Solubility (at 25°C) |

| Water | Sparingly Soluble |

| Phosphate Buffer (pH 7.4) | Soluble |

| Methanol | Slightly Soluble |

| Ethanol | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble |

| Dichloromethane (DCM) | Practically Insoluble |

| n-Hexane | Practically Insoluble |

Table 2: Illustrative Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) - Illustrative |

| Water | 25 | ~ 0.5 - 1.0 |

| Phosphate Buffer (pH 7.4) | 25 | ~ 10 - 20 |

| Methanol | 25 | ~ 1 - 5 |

| Ethanol | 25 | ~ 1 - 5 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |

Stability Profile

The chemical stability of this compound in solution is crucial for ensuring its potency and safety. Degradation can lead to loss of efficacy and the formation of potentially toxic impurities. The following table illustrates the expected stability of this compound under forced degradation conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

Table 3: Illustrative Stability of this compound under Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Time | Illustrative Degradation (%) | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 10 - 15% | Hydrolysis of amide bonds |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 20 - 30% | Hydrolysis of amide bonds |

| Oxidation | 3% H₂O₂ | 24 h | 5 - 10% | Oxidation of the arsenic center |

| Thermal | 60°C | 48 h | < 5% | Minimal degradation |

| Photolytic | ICH Q1B | 24 h | < 5% | Minimal degradation |

Experimental Protocols

Solubility Determination: Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to reach equilibrium.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC, UV-Vis).

-

Calculate the solubility in mg/mL or other appropriate units.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways.

Materials:

-

This compound

-

Solutions of HCl, NaOH, and H₂O₂

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent system (e.g., water:acetonitrile).

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature for a defined period.

-

Oxidation: Add an equal volume of 6% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for a defined period.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

-

Data Evaluation: Calculate the percentage of degradation and identify the major degradation products using PDA and/or MS data.

Visualized Workflow and Pathways

The following diagrams illustrate the logical workflow for assessing the solubility and stability of a compound like this compound.

Caption: A logical workflow for the assessment of solubility and stability.

Caption: Major stress conditions in forced degradation studies.

The Transformation of a Prodrug: An In-depth Technical Guide to the Pentavalent to Trivalent Conversion of Diphetarsone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphetarsone, a pentavalent organoarsenical compound, has historically been used in the treatment of protozoal infections such as amoebiasis. Its therapeutic efficacy is not inherent to its pentavalent state but is contingent upon its metabolic conversion to a more cytotoxic trivalent form. This transformation is a critical activation step, leading to the formation of an active arsenoxide metabolite. This technical guide provides a comprehensive overview of the core principles underlying the pentavalent to trivalent conversion of this compound, detailing the proposed biochemical pathways, experimental methodologies for its investigation, and quantitative analysis techniques.

Core Concepts: The Reductive Activation of this compound

The central hypothesis regarding the mechanism of action of this compound is its role as a prodrug. In its stable pentavalent state, it is relatively inert. Upon administration, it undergoes intracellular reduction to a trivalent arsenoxide. This trivalent arsenic species is highly reactive and exerts its cytotoxic effects primarily through the inhibition of sulfhydryl-containing enzymes, which are crucial for various cellular processes.[1]

The conversion from a pentavalent (AsV) to a trivalent (AsIII) state is a reductive process. While the specific enzymes responsible for the reduction of this compound have not been definitively elucidated, the well-studied metabolism of other arsenicals provides a strong model. This process is thought to be largely dependent on the intracellular reducing environment, with glutathione (GSH) playing a pivotal role.[2][3][4]

Proposed Biochemical Pathway of this compound Reduction

The intracellular reduction of pentavalent arsenicals is a complex process that can be both enzymatic and non-enzymatic. For organoarsenicals like this compound, a multi-step process involving cellular reductants and potentially specific enzymes is anticipated.

A proposed pathway for the conversion of this compound is illustrated below. This model is based on the established mechanisms of inorganic and methylated arsenical reduction.

Experimental Protocols for Investigating this compound Conversion

To quantitatively and qualitatively assess the conversion of pentavalent this compound to its trivalent metabolite, a combination of in vitro and cell-based assays coupled with advanced analytical techniques is required.

In Vitro Reduction Assay

Objective: To determine the non-enzymatic and enzyme-assisted reduction of this compound in a controlled environment.

Materials:

-

This compound standard

-

Trivalent this compound metabolite standard (if available, otherwise for identification)

-

Glutathione (GSH), reduced form

-

Glutathione Reductase

-

NADPH

-

Phosphate buffered saline (PBS), pH 7.4

-

Recombinant enzymes (e.g., human Glutathione S-transferase Omega-1 (GSTO1), Purine Nucleoside Phosphorylase (PNP))

-

Reaction buffer (e.g., Tris-HCl with appropriate cofactors)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Set up reaction mixtures containing:

-

Control: this compound in PBS.

-

Non-enzymatic: this compound and GSH in PBS.

-

Enzymatic: this compound, GSH, NADPH, and the specific recombinant enzyme in reaction buffer.

-

-

Incubate all reaction mixtures at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).

-

Stop the reaction by adding a quenching agent (e.g., N-ethylmaleimide to react with excess GSH) and snap-freezing in liquid nitrogen.

-

Analyze the samples for the presence and quantity of pentavalent this compound and its trivalent metabolite using HPLC-ICP-MS.

Cell-Based Conversion Assay

Objective: To investigate the intracellular conversion of this compound in a relevant cell line.

Materials:

-

A suitable cell line (e.g., human liver cells like HepG2, or the target protozoan if culturable)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Culture the selected cell line to a desired confluency.

-

Treat the cells with a known concentration of this compound for various time points.

-

Harvest the cells, wash with cold PBS, and lyse them using a suitable lysis buffer.

-

Centrifuge the lysate to separate the soluble fraction from cell debris.

-

Determine the protein concentration of the supernatant.

-

Analyze the cell lysate for pentavalent this compound and its trivalent metabolite using HPLC-ICP-MS, normalizing the arsenic species concentration to the total protein content.

Analytical Methodology: Arsenic Speciation by HPLC-ICP-MS

Objective: To separate and quantify pentavalent this compound and its trivalent metabolite.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Chromatographic Conditions (Example):

-

Column: Anion-exchange column suitable for arsenic speciation.

-

Mobile Phase: A gradient of an appropriate buffer (e.g., ammonium carbonate) is often used to separate the different arsenic species.

-

Flow Rate: Optimized for the column and separation.

-

Injection Volume: Typically 10-100 µL.

ICP-MS Conditions:

-

The ICP-MS is tuned for optimal sensitivity for arsenic (m/z 75).

-

Standard operating conditions for plasma gas flow, nebulizer flow, and lens voltages should be used.

Data Analysis:

-

Standard curves for both pentavalent this compound and its trivalent metabolite (if a standard is available) should be generated to allow for absolute quantification.

-

The concentration of each species is determined by integrating the peak area in the chromatogram.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for investigating the conversion of this compound.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the described experiments.

Table 1: In Vitro Conversion of this compound

| Condition | Time (minutes) | This compound (Pentavalent) (µM) | This compound Metabolite (Trivalent) (µM) | % Conversion |

| Control | 0 | |||

| 30 | ||||

| 60 | ||||

| 120 | ||||

| + GSH | 0 | |||

| 30 | ||||

| 60 | ||||

| 120 | ||||

| + GSH + Enzyme | 0 | |||

| 30 | ||||

| 60 | ||||

| 120 |

Table 2: Intracellular Conversion of this compound in [Cell Line]

| Time (hours) | Intracellular this compound (Pentavalent) (ng/mg protein) | Intracellular this compound Metabolite (Trivalent) (ng/mg protein) | % Intracellular Conversion |

| 0 | |||

| 1 | |||

| 4 | |||

| 12 | |||

| 24 |

Conclusion

The conversion of pentavalent this compound to its trivalent arsenoxide metabolite is a critical step in its mechanism of action. Understanding the biochemical pathways and kinetics of this reduction is essential for optimizing its therapeutic use and for the development of novel arsenical-based drugs. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to investigate this crucial biotransformation. Further research is warranted to identify the specific enzymes involved and to fully characterize the factors that influence the rate and extent of this metabolic activation.

References

- 1. Arsenic-Based Antineoplastic Drugs and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione Is Involved in the Reduction of Methylarsenate to Generate Antibiotic Methylarsenite in Enterobacter sp. Strain CZ-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of glutathione in reduction of arsenate and of gamma-glutamyltranspeptidase in disposition of arsenite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular uptake and metabolic reduction of pentavalent to trivalent arsenic as determinants of cytotoxicity and morphological transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

Elusive In Vitro Activity: A Review of Diphetarsone's Biological Profile Reveals a Paucity of Cell Line Data

Despite a history of clinical use as an antiprotozoal agent, a comprehensive review of publicly available scientific literature reveals a significant lack of data on the basic biological activity of Diphetarsone on various cell lines. While its efficacy in treating parasitic infections is documented, its molecular mechanisms and cytotoxic effects on human or other mammalian cell lines remain largely unexplored, precluding the creation of an in-depth technical guide as requested.

This compound, a pentavalent arsenical compound, has been historically utilized for the treatment of intestinal amoebiasis and infections caused by the protozoan parasite Dientamoeba fragilis.[1][2][3][4][5] However, detailed investigations into its effects at a cellular level, particularly on established cell lines, are conspicuously absent from the current body of scientific research. This information gap prevents a thorough analysis of its cytotoxicity, mechanism of action, and impact on cellular signaling pathways, which are critical components for a technical guide aimed at researchers and drug development professionals.

Presumed Mechanism of Action

The proposed mechanism of action for this compound is believed to be similar to other arsenical compounds. It is thought to be converted into an active arsenoxide form, which then leads to the inhibition of sulfhydryl enzymes within the target organism.[1] This general mechanism, however, has not been substantiated with specific molecular targets or detailed pathway analysis, especially in the context of various cell lines.

Clinical Efficacy Against Protozoa

Clinical studies have demonstrated the effectiveness of this compound in clearing parasitic infections. For instance, it has shown high efficacy against Dientamoeba fragilis, Entamoeba histolytica, Entamoeba hartmanni, Iodamoeba buetschlii, and Trichuris trichiura.[2] One study reported 100% efficacy in treating Dientamoeba fragilis infections.[4][6] However, these clinical outcomes in patients do not translate directly into quantitative data on cellular activity, such as IC50 values, which are fundamental for a technical guide on cell line activity. The available literature focuses on parasite clearance in vivo rather than on the cytotoxic or metabolic effects on cultured cells.[2]

Data Presentation: A Notable Absence

A thorough search for quantitative data, such as half-maximal inhibitory concentrations (IC50) or other measures of cytotoxicity on specific cell lines, yielded no results. Consequently, the creation of summary tables for comparative analysis is not possible.

Experimental Protocols: Uncharted Territory

Detailed experimental protocols for assessing the biological activity of this compound on cell lines are not available in the reviewed literature. The existing studies focus on clinical treatment regimens and patient outcomes.

Signaling Pathways: An Unwritten Chapter

Information regarding the signaling pathways modulated by this compound in any cell type is absent from the available scientific reports. This precludes the generation of any diagrams illustrating its molecular interactions or effects on cellular communication.

References

- 1. Current treatment options for Dientamoeba fragilis infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of this compound in the treatment of amoebiasis, non-pathogenic amoebiasis and trichuriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dientamoeba fragilis, the Neglected Trichomonad of the Human Bowel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current treatment options for Dientamoeba fragilis infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Is paromomycin the drug of choice for eradication of Dientamoeba fragilis in adults? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In-Vitro Susceptibility Testing with Diphetarsone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the in-vitro susceptibility of the protozoan parasites Dientamoeba fragilis and Entamoeba histolytica to the arsenical compound Diphetarsone. Due to the limited availability of established in-vitro susceptibility data for this compound, this protocol has been developed by adapting established methods for analogous compounds and target organisms.

Introduction

This compound is a pentavalent arsenical compound that has demonstrated clinical efficacy against intestinal protozoa, including Dientamoeba fragilis and Entamoeba histolytica[1]. The proposed mechanism of action involves its conversion to an active arsenoxide, which subsequently inhibits essential sulfhydryl enzymes in the parasite[2]. Despite its historical use, there is a notable lack of standardized in-vitro susceptibility data, which is crucial for understanding its potency, spectrum of activity, and for monitoring the potential development of resistance.

These protocols outline the necessary procedures for the cultivation of D. fragilis and E. histolytica, preparation of this compound stock solutions, and the execution of a broth microdilution-based susceptibility assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of test solutions.

| Property | Value | Reference/Notes |

| Molecular Formula | C₁₄H₁₈As₂N₂O₈·10H₂O | This compound (1,2,di-(4arsonophenylamino ethane decahydrate))[2] |

| Appearance | Crystalline solid | General property of arsenical salts. |

| Solubility in Water | Very slightly soluble | Arsenic trioxide, a related compound, has low water solubility[3]. |

| Solubility in Organic Solvents | Expected to be soluble in Dimethyl Sulfoxide (DMSO) | DMSO is a common solvent for polar and nonpolar compounds used in in-vitro assays[4]. The exact solubility of this compound in DMSO is not readily available and should be determined empirically. |

Experimental Protocols

This section provides detailed methodologies for the key experiments required for in-vitro susceptibility testing of this compound.

Due to the low aqueous solubility of many arsenical compounds, a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is recommended.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

-

Analytical balance

-

Vortex mixer

-

Sonicator water bath

Protocol:

-

Weighing: Accurately weigh a precise amount of this compound powder (e.g., 10 mg) in a sterile microcentrifuge tube.

-

Solvent Addition: Add a calculated volume of DMSO to achieve a high-concentration primary stock solution (e.g., 10 mg/mL).

-

Dissolution: Vortex the tube vigorously for 2-3 minutes to dissolve the compound.

-

Sonication: To ensure complete dissolution, sonicate the tube in a water bath for 15-20 minutes.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, amber tube.

-

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Note: The final concentration of DMSO in the assay wells should not exceed 0.5% to avoid solvent-induced cytotoxicity to the parasites.

3.2.1. Dientamoeba fragilis

D. fragilis is a fastidious organism that requires specific culture conditions.

Media:

-

Loeffler's slope medium is recommended for optimal growth.

Incubation Conditions:

-

Temperature: 37-42°C[5].

-

Atmosphere: Microaerophilic conditions (e.g., using a gas-generating pouch system).

Quality Control Strain:

3.2.2. Entamoeba histolytica

E. histolytica can be cultured axenically (i.e., without accompanying bacteria).

Media:

-

TYI-S-33 medium is a commonly used medium for the axenic cultivation of E. histolytica.

Incubation Conditions:

-

Temperature: 35-37°C.

Quality Control Strains:

-

Entamoeba histolytica ATCC 30015 (Strain HK-9).

-

Entamoeba histolytica ATCC 30458 (Strain 200:NIH)[9].

-

Entamoeba histolytica ATCC 30457 (Strain HU-21:AMC)[10].

This protocol is adapted from established methods for antiparasitic susceptibility testing.

Materials:

-

96-well microtiter plates, sterile

-

Parasite culture in logarithmic growth phase

-

Appropriate culture medium (Loeffler's slope for D. fragilis, TYI-S-33 for E. histolytica)

-

This compound stock solution

-

Positive control drug (e.g., Metronidazole)

-

Inverted microscope

-

Hemocytometer or automated cell counter

Protocol:

-

Plate Preparation: Add 100 µL of the appropriate culture medium to all wells of a 96-well plate.

-

Drug Dilution:

-

In the first well of a row, add a calculated volume of the this compound stock solution to achieve twice the highest desired final concentration.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

-

Inoculum Preparation: Adjust the concentration of the parasite culture to 2 x 10⁵ trophozoites/mL in fresh medium.

-

Inoculation: Add 100 µL of the parasite inoculum to each well, bringing the final volume to 200 µL. This will halve the drug concentration to the desired final concentrations.

-

Controls:

-

Negative Control: Wells containing medium and parasite inoculum only (no drug).

-

Positive Control: Wells containing a known effective drug (e.g., Metronidazole) in serial dilutions.

-

Solvent Control: Wells containing the highest concentration of DMSO used in the assay (e.g., 0.5%) with the parasite inoculum.

-

Media Control: Wells containing medium only (no parasites or drug).

-

-

Incubation: Incubate the plates under the appropriate conditions for each parasite (see section 3.2) for 48-72 hours.

-

Determination of MIC and MLC:

-

MIC (Minimum Inhibitory Concentration): After incubation, examine the plates using an inverted microscope. The MIC is the lowest concentration of this compound that shows a significant reduction in the number of motile trophozoites compared to the negative control.

-

MLC (Minimum Lethal Concentration): To determine the MLC, subculture a small volume (e.g., 10 µL) from each well that shows no motile trophozoites into fresh medium. The MLC is the lowest concentration from which no parasites can be recovered after subculturing.

-

Data Presentation

All quantitative data should be summarized in a clear and structured format.

Table 1: In-Vitro Susceptibility of Dientamoeba fragilis to this compound

| Replicate | MIC (µg/mL) | MLC (µg/mL) |

| 1 | ||

| 2 | ||

| 3 | ||

| Mean ± SD |

Table 2: In-Vitro Susceptibility of Entamoeba histolytica to this compound

| Replicate | MIC (µg/mL) | MLC (µg/mL) |

| 1 | ||

| 2 | ||

| 3 | ||

| Mean ± SD |

Visualizations

Caption: Proposed mechanism of action of this compound.

Caption: Experimental workflow for susceptibility testing.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. universe84a.com [universe84a.com]

- 3. Chemistry of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. en.wikipedia.org [en.wikipedia.org]

- 5. Leibniz Institute DSMZ [dsmz.de]

- 6. StrainInfo [straininfo.dsmz.de]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. atcc.org [atcc.org]

- 10. atcc.org [atcc.org]

Application Notes and Protocols for the Quantification of Diphetarsone in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphetarsone, a pentavalent arsenical compound, has been utilized for its antiparasitic properties. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound in various biological samples. While specific validated methods for this compound are not widely published, this guide leverages established methodologies for structurally similar organoarsenic compounds, such as Roxarsone and Nitarsone, to provide a robust framework for developing and validating a sensitive and specific analytical method. The primary recommended technique is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which offers high sensitivity and the ability to perform arsenic speciation.

Mechanism of Action

This compound is thought to exert its therapeutic effects through conversion to an active arsenoxide form, which subsequently inhibits sulphydryl enzymes essential for parasite metabolism.

Caption: Proposed mechanism of action for this compound.

Analytical Methodologies

The recommended approach for the quantification of this compound is HPLC-ICP-MS. This technique provides the necessary selectivity to separate this compound from other arsenic species and the sensitivity to detect low concentrations in biological samples.

Data Presentation: Quantitative Parameters for Analogous Organoarsenic Compounds

The following tables summarize the quantitative data from validated HPLC-ICP-MS methods for organic arsenic compounds structurally related to this compound. These values can serve as a benchmark for the development of a method for this compound.

Table 1: Method Performance for Roxarsone in Biological Samples

| Parameter | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| HPLC-ICP-MS | Chicken Tissue | - | 25 ng/g | 85 - 103 | [1] |

| HPLC-ICP-MS | Chicken Liver | - | 2 µg/kg | 70 - 120 | [2][3] |

| HPLC-ICP-MS | Animal Feed | <1.7 µg/kg | - | >78.5 | [4][5] |

Table 2: Method Performance for Nitarsone in Biological Samples

| Parameter | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| LC-MRM | Pork, Milk, Egg, Fish, Shrimp | - | 5 µg/kg | 63.6 - 85.6 | [6] |

Table 3: Method Performance for General Arsenic Speciation in Urine

| Parameter | Matrix | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Reference |

| HPLC-ICP-MS | Urine | As(V): 1.0, As(III): 1.2, DMA: 1.7, MMA: 0.9 | - | [7] |

Experimental Protocols

The following are detailed protocols that can be adapted for the quantification of this compound in biological samples.

Protocol 1: Sample Preparation of Plasma/Serum

This protocol is based on protein precipitation, a common method for preparing plasma and serum samples for HPLC analysis.

-

Sample Collection: Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA for plasma) and centrifuge to separate plasma or allow to clot for serum collection.

-

Aliquoting: Transfer a 500 µL aliquot of plasma or serum to a clean microcentrifuge tube.

-

Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

Analysis: The sample is now ready for injection into the HPLC-ICP-MS system.

Protocol 2: Sample Preparation of Urine

Direct injection of diluted urine is often feasible for arsenic analysis.

-

Sample Collection: Collect a mid-stream urine sample in a sterile container.

-

Storage: For speciation analysis, it is recommended to store urine samples at -20°C or lower if not analyzed immediately.[8][9][10]

-

Thawing and Centrifugation: Thaw the urine sample at room temperature and centrifuge at 5,000 x g for 10 minutes to remove any particulate matter.

-

Dilution: Dilute the urine supernatant 1:10 with the mobile phase.

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

Analysis: Inject the filtered sample into the HPLC-ICP-MS system.

Protocol 3: Sample Preparation of Tissue (e.g., Liver)

This protocol utilizes enzymatic digestion to release the analyte from the tissue matrix.

-

Homogenization: Homogenize a known weight of tissue (e.g., 1 gram) in a suitable buffer (e.g., phosphate buffer, pH 7.4) to create a tissue homogenate.

-

Enzymatic Digestion: Add trypsin to the homogenate and incubate at 37°C for a specified period (e.g., 4-6 hours or overnight) to digest the proteins.[1]

-

Termination of Digestion: Stop the enzymatic reaction by adding a protein precipitating agent like trichloroacetic acid or by heat inactivation.

-

Centrifugation: Centrifuge the digest at 10,000 x g for 15 minutes to pellet cellular debris and precipitated proteins.

-

Supernatant Collection: Collect the supernatant for further clean-up.

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange cartridge) with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute this compound with a suitable elution solvent.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC-ICP-MS analysis.

Experimental Workflow and Signaling Pathway Diagrams

Caption: General experimental workflow for this compound analysis.

HPLC-ICP-MS Parameters (Suggested Starting Conditions)

-

HPLC System: A standard HPLC system with a gradient pump and autosampler.

-

Column: A reverse-phase C18 column or a mixed-mode anion exchange column is recommended for the separation of organoarsenic compounds.

-

Mobile Phase: A gradient elution with a buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). The pH of the mobile phase can be optimized for the best separation.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 10 - 50 µL.

-

ICP-MS System: An ICP-MS instrument capable of monitoring arsenic at m/z 75.

-

Nebulizer: A standard nebulizer suitable for the mobile phase composition.

-

Plasma Conditions: Optimize RF power, nebulizer gas flow, and auxiliary gas flow for maximum sensitivity for arsenic.

-

Data Acquisition: Monitor the signal for m/z 75 as a function of time to obtain the chromatogram.

Method Validation

A newly developed method for this compound quantification should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: The ability to differentiate and quantify this compound in the presence of other components in the sample.

-

Linearity and Range: The relationship between the concentration of the analyte and the instrument response over a defined range.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-